1-[Chloro(phenyl)methyl]-4-nitrobenzene
Description
1-[Chloro(phenyl)methyl]-4-nitrobenzene (CAS 100-00-5), also known as 4-chloronitrobenzene (4-CNB) or para-nitrochlorobenzene, is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position and a chlorine atom (-Cl) at the meta position relative to the phenylmethyl group. It is a yellow crystalline solid with a sweet odor and a molecular weight of 171.58 g/mol . The compound is widely used as an intermediate in pharmaceuticals, agrochemicals, and dye synthesis. Its electron-withdrawing nitro group enhances reactivity, making it a key precursor in nucleophilic substitution reactions .
Properties
CAS No. |
7515-72-2 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
1-[chloro(phenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO2/c14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(16)17/h1-9,13H |
InChI Key |
LYKVCCHDBARSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-[Chloro(phenyl)methyl]-4-nitrobenzene | 100-00-5 | C₆H₄ClNO₂ | 171.58 | -NO₂ (para), -Cl (meta to phenyl) |
| 1-(Chloromethyl)-4-nitrobenzene | 25567-68-4 | C₇H₆ClNO₂ | 171.58 | -NO₂ (para), -CH₂Cl (benzyl) |
| 1-(Dichlorophenylmethyl)-4-nitrobenzene | 63068-97-3 | C₁₃H₉Cl₂NO₂ | 282.12 | -NO₂ (para), -CCl₂Ph (dichloro) |
| 1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene | 30158-46-4 | C₁₄H₁₂ClNO₄S | 325.76 | -NO₂ (para), -SO₂-CH₂Cl-Ph |
| 1-Chloro-2-nitrobenzene | 88-73-3 | C₆H₄ClNO₂ | 157.55 | -NO₂ (ortho), -Cl (meta) |
Notes:
- The position of substituents (ortho, meta, para) significantly impacts reactivity and biological activity. For example, 1-chloro-2-nitrobenzene (ortho isomer) exhibits different solubility and toxicity profiles compared to the para isomer .
- The dichloro derivative (CAS 63068-97-3) introduces steric hindrance and increased lipophilicity due to two chlorine atoms .
Physical and Chemical Properties
Melting Points and Stability
- 1-(Chloromethyl)-4-nitrobenzene : Single-crystal X-ray studies confirm coplanarity of the nitro group with the benzene ring, enhancing stability through resonance .
- 1-(Dichlorophenylmethyl)-4-nitrobenzene: Higher molecular weight (282.12 g/mol) likely reduces solubility in polar solvents compared to the mono-chloro analogue .
Reactivity
- Electron-withdrawing nitro groups activate the chloro substituent for nucleophilic aromatic substitution (e.g., in pharmaceutical intermediates) .
- Sulfonyl derivatives (e.g., CAS 30158-46-4) exhibit altered reactivity due to the sulfonyl group’s electron-withdrawing effects and hydrogen-bonding capacity .
Antimicrobial Potential
- Nitro and chloro groups enhance antibacterial and antifungal activity. For example, derivatives of this compound show potent activity against Staphylococcus aureus and Escherichia coli .
- SAR Insights: Electron-withdrawing groups (e.g., -NO₂, -Cl) improve antimicrobial efficacy, while electron-donating groups (e.g., -OCH₃) reduce activity .
Pharmaceutical Relevance
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